2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound features a 1-methyl-1H-imidazole core substituted at position 5 with a 4-methoxyphenyl group. A thioether bridge (-S-) connects the imidazole to an ethanone moiety, which is further linked to a 4-phenylpiperazine group. The phenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible neurological or antipsychotic applications .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-25-21(18-8-10-20(29-2)11-9-18)16-24-23(25)30-17-22(28)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJAGCHXTCJUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure includes an imidazole ring, a piperazine moiety, and a methoxyphenyl group, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The key structural features include:
- Imidazole ring : Contributes to the compound's interaction with biological targets.
- Piperazine ring : Often associated with neuropharmacological effects.
- Methoxyphenyl group : Enhances lipophilicity and may affect receptor binding.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, particularly those involved in dopaminergic signaling.
Dopamine Receptor Interaction
Research indicates that related compounds with similar structural motifs exhibit selectivity for dopamine receptors, particularly D3 receptors. For example, ML417, a compound in the same family, demonstrated significant D3 receptor agonist activity while being inactive at D2 receptors, suggesting a potential for selective therapeutic applications in neuropsychiatric disorders .
Biological Assays and Efficacy
The biological activity of this compound has been assessed through various in vitro assays:
Case Studies
Several studies have explored the pharmacological profiles of compounds structurally related to this compound:
- Neuroprotective Effects : In a study involving induced neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), compounds with similar scaffolds showed significant protective effects against neurotoxicity .
- Antitumor Activity : Another investigation revealed that analogs of this compound exhibited varying degrees of cytotoxicity against several cancer cell lines, suggesting potential as an antitumor agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of heterocyclic thioether-linked ethanones. Below is a comparative analysis with analogous structures:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to facilitate nucleophilic substitution between the imidazole-thiol and α-chloroketone intermediates .
- Catalysis: Employ potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base to deprotonate the thiol group, enhancing reactivity .
- Purification: Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the pure product .
- Yield Monitoring: Track reaction progress via TLC or HPLC to identify optimal termination points .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer: A multi-spectroscopic approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the 4-methoxyphenyl (δ ~3.8 ppm for OCH₃), imidazole-thioether (δ ~4.2 ppm for SCH₂), and piperazine carbonyl (δ ~170 ppm) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₂₄H₂₅N₄O₂S) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer: Prioritize target-based assays due to structural motifs (e.g., piperazine for CNS targets, imidazole-thioether for kinase inhibition):
- Enzyme Inhibition Assays: Test against serotonin or dopamine receptors (radioligand binding assays) .
- Cellular Models: Use HEK293 or SH-SY5Y cells transfected with target receptors to measure cAMP or calcium flux .
- Dose-Response Curves: Evaluate IC₅₀ values at 0.1–100 μM concentrations to establish potency .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The thioether formation involves a two-step mechanism:
Deprotonation: The imidazole-thiol is deprotonated by a base (e.g., K₂CO₃), generating a thiolate nucleophile .
SN2 Displacement: The thiolate attacks the α-carbon of the chloroethanone derivative, displacing chloride. Computational studies (DFT) suggest transition-state stabilization via piperazine’s electron-donating effects .
Q. How can in silico modeling predict the compound’s binding affinity for neurological targets?
- Methodological Answer: Molecular docking and MD simulations are critical:
- Target Preparation: Retrieve crystal structures of 5-HT₆ or D₂ receptors from the PDB (e.g., 6WGT). Protonate and optimize residues in MOE or Schrödinger .
- Docking Protocols: Use Glide XP or AutoDock Vina to simulate binding poses. Key interactions include hydrogen bonding with piperazine and hydrophobic contacts with the 4-methoxyphenyl group .
- Free Energy Calculations: MM-GBSA or MM-PBSA quantify binding energies (ΔG ~ -8 to -10 kcal/mol suggests high affinity) .
Q. What strategies resolve contradictory data in the compound’s activity across different assays?
- Methodological Answer: Contradictions may arise from assay conditions or off-target effects:
- Orthogonal Assays: Validate receptor binding (e.g., SPR) with functional assays (e.g., β-arrestin recruitment) .
- Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation, which may reduce apparent activity in cell-based models .
- Selectivity Profiling: Screen against a panel of 50+ kinases or GPCRs to identify off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
